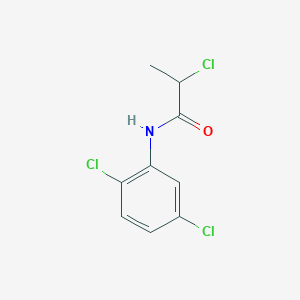

2-chloro-N-(2,5-dichlorophenyl)propanamide

Description

Contextualizing Substituted Propanamide Derivatives in Academic Research

Substituted propanamide derivatives represent a significant and diverse class of compounds that have garnered considerable attention in academic and industrial research. The propanamide core, consisting of a three-carbon chain with an amide functional group, serves as a versatile scaffold for chemical modification. The amide bond itself is a fundamental linkage in peptides and proteins, and its presence in synthetic molecules often imparts favorable biological and physical properties.

Research into substituted propanamides has revealed a wide spectrum of biological activities. These derivatives have been investigated for their potential as enzyme inhibitors, neuroprotective agents, and anti-inflammatory compounds. The ability to systematically alter the substituents on both the propanoyl and the N-phenyl portions of the molecule allows researchers to conduct structure-activity relationship (SAR) studies, which are crucial for optimizing a compound's desired effects.

Research Significance of Halogenated Phenylpropanamides

The incorporation of halogen atoms, such as chlorine, into the phenyl ring of phenylpropanamides is a common strategy in medicinal and agricultural chemistry. Halogenation can profoundly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of chlorine atoms, as in 2-chloro-N-(2,5-dichlorophenyl)propanamide, is of particular interest.

Overview of Current Research Paradigms and Challenges

Current research on halogenated phenylpropanamides is largely driven by the need for new and more effective agrochemicals. The development of weed resistance to existing herbicides necessitates a continuous search for novel compounds with different modes of action or improved efficacy against resistant species. The primary paradigm involves the synthesis of new derivatives and their screening for biological activity.

A significant challenge in this field is the limited availability of published research on specific, less common isomers like 2-chloro-N-(2,5-dichlorophenyl)propanamide. While extensive data exists for commercially successful compounds like Propanil (B472794), many other analogs remain largely uncharacterized in the public domain. This lack of data presents a hurdle for researchers looking to build upon existing knowledge. Consequently, much of the current understanding is based on inferences from more well-studied related compounds. Future research will likely involve more detailed investigations into these less-explored derivatives to fully map out the structure-activity landscape of this class of compounds.

Properties

IUPAC Name |

2-chloro-N-(2,5-dichlorophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-8-4-6(11)2-3-7(8)12/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COULVMXYHFANBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Chloro N 2,5 Dichlorophenyl Propanamide

Established Synthetic Pathways for Propanamide Analogues

The construction of the 2-chloro-N-(2,5-dichlorophenyl)propanamide molecule primarily relies on the formation of an amide linkage between a substituted aniline (B41778) and a propanoyl derivative. Several classical synthetic strategies are applicable for creating this and analogous propanamide structures.

Amidation Reactions and Key Precursors

The most direct and widely employed method for the synthesis of N-aryl propanamides is the acylation of an aniline with an appropriate acylating agent. In the case of 2-chloro-N-(2,5-dichlorophenyl)propanamide, the key precursors are 2,5-dichloroaniline (B50420) and an activated derivative of 2-chloropropanoic acid, typically 2-chloropropionyl chloride.

The reaction involves the nucleophilic attack of the amino group of 2,5-dichloroaniline on the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Key Precursors and their Synthesis:

2,5-Dichloroaniline: This precursor is commercially available and can be synthesized by the reduction of 1,4-dichloro-2-nitrobenzene. wikipedia.org The reduction can be achieved through catalytic hydrogenation using catalysts like Raney nickel or through chemical reduction methods. chemicalbook.com

2-Chloropropionyl chloride: This reactive acyl chloride can be prepared from 2-chloropropanoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

A general representation of the amidation reaction is as follows:

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|---|---|---|

| 2,5-Dichloroaniline | 2-Chloropropionyl chloride | Amidation (Acylation) | 2-chloro-N-(2,5-dichlorophenyl)propanamide |

Nucleophilic Substitution Approaches in Halogenated Compounds

While the primary route to 2-chloro-N-(2,5-dichlorophenyl)propanamide is through amidation, nucleophilic substitution reactions on related halogenated compounds can also be considered for the synthesis of its analogues. For instance, the chlorine atom on the propanamide side chain is susceptible to substitution by various nucleophiles. core.ac.uk This allows for the derivatization of the parent compound once it is synthesized.

The chemical reactivity of N-aryl 2-chloroacetamides, which are structurally similar to the target compound, is characterized by the facile replacement of the chlorine atom by oxygen, nitrogen, or sulfur nucleophiles. core.ac.uk

Multi-step Reaction Sequences in Complex Propanamide Synthesis

The synthesis of more complex propanamide analogues often requires multi-step reaction sequences. For instance, the synthesis of propanil (B472794) (N-(3,4-dichlorophenyl)propanamide), a structurally related herbicide, involves a two-step process starting from 1,2-dichlorobenzene (B45396). nih.gov First, nitration of 1,2-dichlorobenzene yields 1,2-dichloro-4-nitrobenzene. This is followed by the reduction of the nitro group to an amine, giving 3,4-dichloroaniline. Finally, acylation of the aniline with propanoyl chloride yields propanil. nih.gov

A similar multi-step approach could be envisioned for 2-chloro-N-(2,5-dichlorophenyl)propanamide, starting from 1,4-dichlorobenzene.

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 1,2-Dichlorobenzene | HNO₃, H₂SO₄ | 1,2-Dichloro-4-nitrobenzene |

| 2 | 1,2-Dichloro-4-nitrobenzene | H₂, Raney Nickel | 3,4-Dichloroaniline |

| 3 | 3,4-Dichloroaniline | Propanoyl chloride | Propanil |

Advanced Synthetic Methodologies and Reaction Optimization

To improve efficiency, yield, and selectivity, advanced synthetic methodologies are continuously being developed for amide bond formation. These often involve the use of catalysts and careful control of reaction conditions.

Catalytic Systems and Controlled Reaction Conditions

The direct amidation of carboxylic acids with amines is a more atom-economical approach than using acyl chlorides. However, this reaction is often slow and requires high temperatures. Various catalytic systems have been developed to facilitate this transformation under milder conditions.

Lewis Acid Catalysis: Lewis acids such as Nb₂O₅ have been shown to be effective catalysts for the direct amidation of carboxylic acids with less reactive amines like aniline. chemicalbook.comorganic-chemistry.org These catalysts are often reusable and can tolerate various functional groups. chemicalbook.comorganic-chemistry.org

Nickel-based Nanocatalysts: Heterogeneous nickel-based catalysts have been developed for the reductive amidation of esters with nitro compounds, providing a direct route to amides. smolecule.com This method avoids the pre-formation of the aniline.

Copper-catalyzed Couplings: Copper-catalyzed cross-coupling reactions of amides with aryl halides or mesylates represent another advanced method for C-N bond formation. nih.gov

The choice of solvent and base can also significantly impact the reaction outcome. For instance, the use of the bio-based solvent Cyrene™ has been explored as a greener alternative to traditional dipolar aprotic solvents in the synthesis of amides from acid chlorides and amines.

| Catalyst Type | Example | Reactants | Key Features |

|---|---|---|---|

| Heterogeneous Lewis Acid | Nb₂O₅ | Carboxylic Acid + Amine | Reusable, water- and base-tolerant chemicalbook.comorganic-chemistry.org |

| Heterogeneous Nickel Nanocatalyst | Ni-L1@TiO₂-800 | Ester + Nitro Compound | Reductive amidation, additive-free smolecule.com |

| Copper-based | Copper/Xantphos | Aryl Halide + Amide | Good functional group compatibility nih.gov |

Regioselectivity and Stereochemical Control in Propanamide Formation

Regioselectivity: In the synthesis of 2-chloro-N-(2,5-dichlorophenyl)propanamide, the regioselectivity is primarily determined by the starting materials. The substitution pattern of the aniline (2,5-dichloro) dictates the position of the amide linkage on the aromatic ring. During the acylation of 2,5-dichloroaniline, the reaction occurs at the amino group, and there are generally no competing sites for acylation on the aromatic ring under standard amidation conditions.

Stereochemical Control: The 2-chloropropanoyl moiety in the target molecule contains a chiral center at the second carbon atom. Therefore, 2-chloro-N-(2,5-dichlorophenyl)propanamide can exist as a pair of enantiomers.

The stereochemical outcome of the synthesis depends on the chirality of the 2-chloropropionyl chloride precursor. If a racemic mixture of 2-chloropropionyl chloride is used, the product will also be a racemic mixture. To obtain a specific enantiomer of the final product, a stereoselective synthesis is required. This can be achieved by:

Using an enantiomerically pure starting material: Starting with an enantiomerically pure form of 2-chloropropanoic acid (either (R)- or (S)-2-chloropropanoic acid) to prepare the corresponding acyl chloride will lead to the formation of the corresponding enantiomer of the final product.

Chiral catalysts: Asymmetric catalysis can be employed to achieve stereoselective amide bond formation. While less common for this specific type of reaction, chiral catalysts can, in principle, differentiate between the two enantiomers of a racemic starting material or guide the reaction to form one enantiomer preferentially.

The synthesis of chiral β-lactams, for example, demonstrates the use of chiral starting materials (from amino acids) to control the stereochemistry of the final product.

Strategies for Novel Derivative Synthesis and Structural Diversification

The generation of novel derivatives from the basic scaffold of 2-chloro-N-(2,5-dichlorophenyl)propanamide is a key area of chemical research. These efforts are aimed at exploring the chemical space around this compound and identifying structures with unique properties. The primary strategies for achieving this structural diversification are detailed below.

The reduction of a related compound, 2-chloro-N-phenylpropanamide, using lithium aluminium hydride (LiAlH4) has been investigated. This reaction does not simply reduce the carbonyl group to a methylene (B1212753) group but proceeds through a complex rearrangement. The process yields a mixture of two primary products: N-propylaniline and the rearranged product, N-isopropylaniline. This transformation is believed to occur via an aziridine (B145994) intermediate. The initial step involves the formation of a 2-chloroamine, which then undergoes an intramolecular nucleophilic substitution to form a 2-methyl-N-phenylaziridine intermediate. Subsequent reductive ring-opening of this aziridine by the hydride reagent occurs non-regioselectively, leading to the formation of both propyl and isopropyl aniline derivatives.

This reaction highlights a method for transforming the propanamide backbone into different amine structures, thereby offering a pathway to a class of derivatives with a modified core structure.

The nature and position of substituents on the phenyl ring play a critical role in determining the chemical properties of N-aryl chloroacetamides and their propanamide counterparts. A common synthetic strategy to explore this is to start with a variety of substituted anilines and react them with chloroacetyl chloride or a similar acyl chloride.

For instance, the synthesis of N-(4-chlorophenyl) chloroacetamide, N-(4-bromophenyl) chloroacetamide, and N-(4-fluorophenyl) chloroacetamide has been successfully achieved. nih.gov The general method for these syntheses involves the reaction of the corresponding substituted aniline with chloroacetyl chloride. nih.gov

The table below summarizes the synthesis of various N-(substituted phenyl)-2-chloroacetamides, showcasing the diversification of the phenyl ring.

| Substituent on Phenyl Ring | Starting Aniline | Product |

| 4-methyl | 4-methylaniline | N-(4-methylphenyl) chloroacetamide |

| 4-methoxy | 4-methoxyaniline | N-(4-methoxyphenyl) chloroacetamide |

| 4-chloro | 4-chloroaniline | N-(4-chlorophenyl) chloroacetamide |

| 4-bromo | 4-bromoaniline | N-(4-bromophenyl) chloroacetamide |

| 4-fluoro | 4-fluoroaniline | N-(4-fluorophenyl) chloroacetamide |

| 4-iodo | 4-iodoaniline | N-(4-iodophenyl) chloroacetamide |

| 4-acetyl | 4-aminoacetophenone | N-(4-acetylphenyl) chloroacetamide |

| 4-hydroxy | 4-aminophenol | N-(4-hydroxyphenyl) chloroacetamide |

| 4-cyano | 4-aminobenzonitrile | N-(4-cyanophenyl) chloroacetamide |

| 3-cyano | 3-aminobenzonitrile | N-(3-cyanophenyl) chloroacetamide |

| 3-bromo | 3-bromoaniline | N-(3-bromophenyl) chloroacetamide |

This table is based on data from Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. nih.gov

The reactive chlorine atom in the 2-chloro-N-arylacetamide structure serves as a convenient handle for the introduction of heterocyclic moieties through nucleophilic substitution and subsequent cyclization reactions. This strategy has been employed to synthesize a variety of heterocyclic compounds.

N-aryl-2-chloroacetamides are versatile precursors for the synthesis of heterocycles such as imidazoles, pyrroles, and thiazolidine-4-ones. researchgate.net The ease of replacement of the chlorine atom by various nucleophiles facilitates these transformations. researchgate.net

One common approach involves the reaction of 2-chloro-N-arylacetamides with thiourea (B124793) or related compounds. For example, the heterocyclization of N-aryl-2-chloroacetamide derivatives with ammonium (B1175870) thiocyanate (B1210189) in refluxing ethanol (B145695) leads to the formation of 2-(arylimino)thiazolidin-4-ones.

Another example is the reaction of 2-chloro-N-p-tolylacetamide with thiosemicarbazide (B42300) and semicarbazide (B1199961) to produce new derivatives. Further reaction of these products with aromatic aldehydes can yield Schiff bases, which can then be converted to β-lactam derivatives.

The table below illustrates the synthesis of heterocyclic derivatives from N-aryl chloroacetamides.

| N-Aryl Chloroacetamide | Reagent | Resulting Heterocycle |

| N-aryl-2-chloroacetamide | Ammonium thiocyanate | 2-(arylimino)thiazolidin-4-one |

| 2-chloro-N-p-tolylacetamide | Thiosemicarbazide | Thiazole derivative |

| 2-chloro-N-p-tolylacetamide | Semicarbazide | Oxadiazole derivative |

This table is based on data from Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles and other related synthetic reports. researchgate.net

The synthesis of a wide array of chloroacetamide derivatives has been a subject of considerable research, often aimed at exploring their biological activities. The general and robust method for their synthesis involves the reaction of an appropriate amine with chloroacetyl chloride. ijpsr.info This reaction is typically carried out in an aqueous medium or an organic solvent, and the resulting N-substituted chloroacetamide often precipitates from the reaction mixture. ijpsr.info

A variety of N-alkyl and N-aryl chloroacetamide derivatives have been synthesized and characterized using this method. ijpsr.info The reaction conditions are generally mild, involving stirring at room temperature for several hours. ijpsr.info

The following table provides examples of synthesized 2-chloro-N-substituted acetamide (B32628) derivatives, showcasing the diversity of the "R" group attached to the nitrogen atom.

| Amine | Product | Yield (%) | Melting Point (°C) |

| o-methoxy aniline | 2-chloro-N-(2-methoxyphenyl)acetamide | 59.62 | 40-42 |

| p-methoxy aniline | 2-chloro-N-(4-methoxyphenyl)acetamide | - | - |

| N-methyl aniline | 2-chloro-N-methyl-N-phenylacetamide | 25.80 | 66-68 |

This table is based on data from SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. ijpsr.info

Structure Activity Relationship Sar Investigations of 2 Chloro N 2,5 Dichlorophenyl Propanamide and Analogues

Impact of Halogenation Patterns on Biological Activity

The nature and position of halogen substituents on the phenyl ring are critical determinants of the biological activity of N-phenyl chloroacetamide derivatives. Halogens significantly influence the molecule's lipophilicity, electronic properties, and steric profile, all of which affect its ability to reach and interact with the target enzyme.

Dichlorophenyl Group Modifications and Positional Effects

The substitution pattern on the phenyl ring profoundly impacts the herbicidal efficacy. While direct comparative studies focusing solely on the propanamide series are limited, research on the closely related N-(substituted phenyl)-2-chloroacetamides provides significant insights. The biological activity of these compounds varies with the position of substituents on the phenyl ring. researchgate.net

For instance, studies on N-(halophenyl)-2-chloroacetamides have demonstrated that halogenated derivatives, particularly those with para-substitution on the phenyl ring, exhibit high lipophilicity. researchgate.net This characteristic is crucial for the molecule's ability to traverse the phospholipid bilayer of plant cell membranes to reach its intracellular target. researchgate.net Comparing various halogen substitutions, analogues such as N-(4-chlorophenyl) and N-(4-bromophenyl) chloroacetamide were identified as highly active antimicrobial agents, underscoring the importance of a halogen at the para-position. researchgate.net

| Compound Analogue | Substitution Pattern | Key Physicochemical Property | Observed Activity Trend |

|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | para-Chloro | High Lipophilicity | High researchgate.net |

| N-(4-fluorophenyl)-2-chloroacetamide | para-Fluoro | High Lipophilicity | High researchgate.net |

| N-(4-bromophenyl)-2-chloroacetamide | para-Bromo | Highest Lipophilicity in series | Among the most active researchgate.net |

| N-(3-bromophenyl)-2-chloroacetamide | meta-Bromo | High Lipophilicity | Among the most active researchgate.net |

Significance of the Alpha-Chloro Substituent

The α-chloro substituent on the propanamide moiety is a quintessential feature for the biological activity of this herbicide class. This halogen atom is not merely a passive structural element; it is a key electrophilic center directly involved in the mechanism of action. researchgate.net Chloroacetamide herbicides function by inhibiting VLCFA elongases through the covalent binding of the α-carbon to a conserved, reactive cysteine residue within the enzyme's active site. researchgate.netcambridge.orgnih.gov

The chlorine atom, being an effective leaving group, facilitates a nucleophilic substitution (SN2) reaction where the thiol group of the cysteine residue attacks the α-carbon of the herbicide. researchgate.net This irreversible alkylation of the enzyme leads to its inactivation, thereby blocking the synthesis of very-long-chain fatty acids, which are essential for plant growth and development. cambridge.orgnih.gov

The absence of this α-chloro group would render the molecule incapable of this covalent interaction, drastically reducing or eliminating its herbicidal activity. The electronic effects of the adjacent carbonyl group in the amide structure enhance the electrophilicity of the CH2Cl group, making it susceptible to attack by soft nucleophiles like the thiol group of cysteine. researchgate.net Therefore, the α-chloro substituent is considered the "warhead" of the molecule, directly responsible for the covalent modification and inhibition of its molecular target.

Influence of Propanamide Moiety Variations on Biological Profiles

Alterations in the length of this N-acyl chain can influence several properties of the molecule. Increasing or decreasing the number of carbon atoms affects the compound's lipophilicity, steric bulk, and conformational flexibility. These changes can, in turn, modify its solubility, transport properties across plant tissues, and the precision of its fit within the active site of the target enzyme.

For a molecule to be effective, it must achieve an optimal balance of lipophilicity to pass through cell membranes without becoming too insoluble in aqueous environments. While specific studies comparing N-(2,5-dichlorophenyl) amides with varying acyl chain lengths (acetamide, propanamide, butanamide) are scarce, SAR principles suggest that the propanamide chain in the title compound is likely at or near an optimal length for herbicidal activity in this specific analogue series. Any significant deviation, such as extending the chain to a butanamide or longer, could introduce steric hindrance, preventing the crucial α-chloro group from properly aligning with the active site's cysteine residue for the alkylation reaction.

Correlation between Specific Structural Features and Molecular Target Interaction Affinity

The herbicidal activity of 2-chloro-N-(2,5-dichlorophenyl)propanamide is a direct result of its high-affinity interaction with its molecular target, the condensing enzyme component of VLCFA elongase. researchgate.netnih.gov Specific structural features of the herbicide are precisely tuned to maximize this interaction.

The interaction is primarily driven by the electrophilic α-chloro group, which forms an irreversible covalent bond with the active site cysteine residue, as detailed in section 3.1.2. nih.gov However, the affinity and specificity of this reaction are heavily modulated by the N-aryl portion of the molecule. The 2,5-dichlorophenyl group serves as a critical binding determinant, responsible for correctly orienting the molecule within the hydrophobic pocket of the enzyme's active site.

Molecular docking studies on related chloroacetamide herbicides have shown that the N-aryl ring engages in non-covalent interactions, such as van der Waals and hydrophobic interactions, with amino acid residues lining the binding pocket. ekb.egnih.gov These interactions anchor the molecule in a conformation that positions the α-chloroacetyl group in close proximity and proper orientation to the catalytic cysteine. The specific 2,5-dichloro substitution pattern dictates the shape and electronic distribution of the phenyl ring, ensuring a complementary fit to the topology of the active site. Any change in this pattern (e.g., to 2,4-dichloro or 3,5-dichloro) would alter these anchoring interactions, potentially leading to a less favorable binding orientation and reduced inhibitory potency.

| Structural Feature | Role in Target Interaction | Type of Interaction |

|---|---|---|

| Alpha-Chloro Group | Acts as an electrophilic "warhead" for enzyme inactivation. researchgate.netnih.gov | Covalent bond formation with active site Cysteine. nih.gov |

| Dichlorophenyl Ring | Anchors the molecule in the active site; ensures proper orientation. ekb.egnih.gov | Hydrophobic and Van der Waals interactions. nih.gov |

| Amide Linkage (N-H and C=O) | Provides structural rigidity and potential for hydrogen bonding. | Hydrogen bonding with active site residues. |

In Silico Approaches to SAR Prediction and Optimization

Computational methods, or in silico approaches, are powerful tools for predicting and optimizing the structure-activity relationships of compounds like 2-chloro-N-(2,5-dichlorophenyl)propanamide before their synthesis. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are frequently employed to build predictive models and gain insight into ligand-receptor interactions at the molecular level. nih.govnih.gov

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For chloroacetamide herbicides, 2D-QSAR models might correlate activity with physicochemical descriptors like logP (lipophilicity), molecular weight, and electronic parameters of the phenyl ring substituents. nih.gov More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a deeper understanding. nih.gov These models generate 3D contour maps that visualize regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease biological activity. nih.gov For instance, a CoMSIA model for amide herbicides might reveal that bulky, electronegative substituents at the 2- and 5-positions of the phenyl ring are favorable for high herbicidal efficacy, thus rationalizing the structure of the title compound. nih.gov

Molecular docking simulates the binding of a ligand (the herbicide) into the active site of its target protein (VLCFA elongase). ekb.eg This technique predicts the preferred binding orientation, conformation, and binding affinity (often expressed as a docking score in kcal/mol). ekb.eg Docking studies on chloroacetamide derivatives have confirmed that the N-aryl ring settles into a hydrophobic pocket and that the α-chloroacetyl group is positioned near the catalytic cysteine. ekb.eg These simulations allow researchers to virtually screen new analogues, predicting how modifications—such as altering the phenyl ring substitution or the length of the acyl chain—would affect the binding affinity and, consequently, the herbicidal activity. tci-thaijo.org For example, a docking simulation could predict that an N-(2,4-dichlorophenyl) analogue might have a slightly lower binding score due to a less optimal fit in the active site compared to the 2,5-dichloro analogue.

Molecular Mechanism of Action Studies on 2 Chloro N 2,5 Dichlorophenyl Propanamide

Elucidation of Molecular Targets

Research specifically elucidating the molecular targets of 2-chloro-N-(2,5-dichlorophenyl)propanamide is not present in the available scientific literature. However, its structure suggests potential interactions with targets known to be affected by similar compounds.

Enzyme Inhibition Mechanisms (e.g., Photosystem II, Very Long Chain Fatty Acid Synthase, COX-2, DHFR)

There is no direct evidence from the searched literature that 2-chloro-N-(2,5-dichlorophenyl)propanamide inhibits Photosystem II (PSII), Very Long Chain Fatty Acid (VLCFA) Synthase, COX-2, or DHFR. The herbicidal activity of compounds with similar structural features is often attributed to the inhibition of the first two enzyme systems.

Photosystem II (PSII): The chemical structure of 2-chloro-N-(2,5-dichlorophenyl)propanamide is related to anilide herbicides like propanil (B472794). Propanil is a well-documented inhibitor of Photosystem II in the photosynthetic pathway. researchgate.netwikipedia.org It acts by blocking the electron transport chain, which disrupts the plant's ability to capture light energy. wikipedia.org

Very Long Chain Fatty Acid (VLCFA) Synthase: The chloroacetamide moiety of the molecule is a key feature of another class of herbicides. Chloroacetamide herbicides are known to inhibit VLCFA synthase (also known as VLCFA elongase). researchgate.netresearchgate.net This enzyme is critical for the biosynthesis of very-long-chain fatty acids, which are essential components for plant development. illinois.edu

COX-2 and DHFR: No studies were found linking 2-chloro-N-(2,5-dichlorophenyl)propanamide to the inhibition of Cyclooxygenase-2 (COX-2) or Dihydrofolate Reductase (DHFR). nih.govmdpi.comnih.govnih.gov

Receptor Binding and Ligand-Receptor Interactions

Specific studies on the receptor binding properties and ligand-receptor interactions of 2-chloro-N-(2,5-dichlorophenyl)propanamide could not be found in the reviewed literature. The primary mechanism for related herbicides typically involves binding to the active site of an enzyme rather than a receptor. For example, PSII-inhibiting herbicides bind to the D1 protein within the photosystem II complex. researchgate.net

Perturbation of Key Biochemical and Cellular Pathways

Direct experimental evidence on how 2-chloro-N-(2,5-dichlorophenyl)propanamide perturbs specific biochemical and cellular pathways is not available. The following sections describe the general consequences of inhibiting the potential enzyme targets mentioned above.

Inhibition of Photosynthesis and Carbon Dioxide Fixation

As there is no direct data on PSII inhibition by 2-chloro-N-(2,5-dichlorophenyl)propanamide, its specific effects on photosynthesis are uncharacterized. Generally, herbicides that inhibit PSII block the flow of electrons within the thylakoid membrane. researchgate.net This blockage not only halts the production of chemical energy (ATP and NADPH) but also leads to the formation of highly reactive oxygen species that cause oxidative damage, lipid peroxidation, and ultimately, cell death. researchgate.net This cascade of events effectively stops carbon dioxide fixation and the synthesis of carbohydrates. wikipedia.org

Disruption of Lipid Biosynthesis and Fatty Acid Elongation

No studies specifically demonstrate that 2-chloro-N-(2,5-dichlorophenyl)propanamide disrupts lipid biosynthesis. However, if it acts as a VLCFA synthase inhibitor like other chloroacetamides, it would prevent the elongation of fatty acids with 18 carbons or more. illinois.eduucanr.edu These very-long-chain fatty acids are vital precursors for hydrophobic lipids, including cuticular waxes, suberin, and certain membrane components, which are crucial for preventing water loss and protecting against environmental stress. ucanr.edu

Modulation of Signal Transduction Pathways and Cellular Processes

There is no information available regarding the modulation of signal transduction pathways or other cellular processes by 2-chloro-N-(2,5-dichlorophenyl)propanamide. Research on a metabolite of the related herbicide acetochlor (B104951) has shown that it can induce lipid accumulation in liver cells by modulating pathways such as the AMPK/ACC/CPT-1A and SREBP-1c/FAS signaling pathways, but this is specific to a different compound and context. nih.gov

Data Tables

Since no experimental data exists specifically for 2-chloro-N-(2,5-dichlorophenyl)propanamide, the following table summarizes the potential molecular targets and pathways affected, based on its structural similarity to known herbicide classes.

Table 1: Potential Molecular Mechanisms Based on Structural Analogs

| Structural Feature | Related Chemical Class | Potential Molecular Target | Potential Biochemical/Cellular Effect |

|---|---|---|---|

| Dichlorophenyl Propanamide | Anilide Herbicides (e.g., Propanil) | Photosystem II (PSII) D1 Protein | Inhibition of electron transport, leading to cessation of photosynthesis and oxidative stress. researchgate.netwikipedia.orgresearchgate.net |

Lack of Specific Research Data on the Molecular Action of 2-chloro-N-(2,5-dichlorophenyl)propanamide

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the molecular mechanism of action for the chemical compound 2-chloro-N-(2,5-dichlorophenyl)propanamide. Searches for advanced methodological studies, including molecular docking simulations, biochemical assays, and cellular or subcellular investigations related to this specific compound, did not yield sufficient information to construct a detailed scientific article as requested.

The available research tends to focus on related, but structurally distinct, compounds. For instance, studies were found for isomers such as Propanil, which is N-(3,4-dichlorophenyl)propanamide, and other chloroacetamide or benzamide (B126) derivatives. researchgate.netnih.govresearchgate.netwikipedia.org These compounds, while belonging to similar chemical classes, have different substitution patterns on the phenyl ring, which critically influences their biological activity and molecular interactions. Extrapolating findings from these analogues to 2-chloro-N-(2,5-dichlorophenyl)propanamide would be scientifically speculative and would not adhere to the strict focus on the specified compound.

No specific molecular docking or dynamics simulation studies for 2-chloro-N-(2,5-dichlorophenyl)propanamide were identified. Similarly, literature detailing biochemical assays to validate its molecular targets or cellular studies investigating effects such as bacterial cell wall deformity is not available. While general information exists for the broader class of chloroanilide herbicides, which often involves the inhibition of photosynthesis, specific mechanistic data for the 2,5-dichloro substituted propanamide variant is absent. wikipedia.orgnih.gov

Therefore, it is not possible to provide an article that meets the required outline and content inclusions without violating the core instruction to focus solely on 2-chloro-N-(2,5-dichlorophenyl)propanamide.

Computational Chemistry and Spectroscopic Characterization of 2 Chloro N 2,5 Dichlorophenyl Propanamide Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in predicting the molecular properties of 2-chloro-N-(2,5-dichlorophenyl)propanamide from first principles, offering a theoretical framework to complement experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For 2-chloro-N-(2,5-dichlorophenyl)propanamide, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to determine the molecule's optimized geometry at its lowest energy state. nanobioletters.com This process yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional conformation.

While specific DFT-calculated structural parameters for 2-chloro-N-(2,5-dichlorophenyl)propanamide are not detailed in the available literature, studies on analogous compounds such as 2-chloro-N-(p-tolyl)propanamide provide expected values. researchgate.netnih.gov These calculations are fundamental for understanding the steric and electronic effects of the chloro-substituents on both the phenyl ring and the propanamide side chain.

Table 1: Expected Structural Parameters from DFT Calculations

| Parameter | Functional Group | Typical Value (from related compounds) | Reference |

|---|---|---|---|

| Bond Length | C=O (Amide) | ~1.224 Å | researchgate.net |

| N-C (Amide) | ~1.344 Å | researchgate.net | |

| C-N-C-C (Torsion Angle) | ~179° | nih.gov | |

| Bond Angle | C-N-C | Varies based on steric hindrance |

Note: The table presents typical values observed in structurally similar molecules to illustrate the data obtained from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs) and are key to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO energy correlates with the capacity to donate an electron, while the LUMO energy relates to the ability to accept an electron. mdpi.com

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap suggests high stability and low reactivity. mdpi.com For anilide compounds, the HOMO is typically localized on the electron-rich aromatic ring and the amide group, whereas the LUMO is often distributed across the carbonyl group and the ring. researchgate.net The HOMO-LUMO gap dictates the energy required for electronic transitions, which can be observed experimentally using UV-Vis spectroscopy. researchgate.netnih.gov A smaller energy gap facilitates charge transfer within the molecule. nih.govresearchgate.net Computational studies on related N-phenyl-dichloroacetamides have reported HOMO-LUMO gaps around 5.3 eV. researchgate.net

Table 2: Key Concepts in HOMO-LUMO Analysis

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | Energy of the highest occupied molecular orbital. | Relates to ionization potential and electron-donating ability. |

| LUMO Energy (E_LUMO) | Energy of the lowest unoccupied molecular orbital. | Relates to electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. A large gap implies high stability. mdpi.com |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed understanding of bonding interactions, charge distribution, and delocalization effects within a molecule. wisc.edu It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer (ICT) and hyperconjugation. materialsciencejournal.org

For 2-chloro-N-(2,5-dichlorophenyl)propanamide, NBO analysis would likely reveal significant delocalization arising from interactions between the lone pairs of the nitrogen, oxygen, and chlorine atoms with the antibonding (π) orbitals of the carbonyl group and the dichlorophenyl ring. materialsciencejournal.org Studies on similar molecules show that strong hyperconjugative interactions, such as n(Cl) → π(C–C), contribute significantly to molecular stability. materialsciencejournal.orgacadpubl.eu These donor-acceptor interactions confirm the presence of ICT, which influences the molecule's electronic properties and reactivity. materialsciencejournal.orgnih.gov

Spectroscopic Investigations for Structural Confirmation and Vibrational Analysis

Spectroscopic methods provide direct experimental evidence to confirm the structure elucidated by computational models and to analyze the vibrational characteristics of the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for structural elucidation in organic chemistry.

The ¹H NMR spectrum of 2-chloro-N-(2,5-dichlorophenyl)propanamide is expected to show several distinct signals. The proton attached to the amide nitrogen (N-H) would typically appear as a downfield singlet. The three protons on the dichlorophenyl ring would produce a complex multiplet pattern in the aromatic region (typically 7.0-8.5 ppm). On the propanamide chain, the methine proton (CH) adjacent to the chlorine atom would be deshielded and appear as a quartet due to coupling with the neighboring methyl group. docbrown.info The terminal methyl (CH₃) protons would appear as an upfield doublet.

The ¹³C NMR spectrum provides information about the carbon skeleton. Nine unique signals are expected for the nine distinct carbon environments in the molecule. The carbonyl carbon (C=O) of the amide group is characteristically found at the lowest field (e.g., >170 ppm). docbrown.info The six carbons of the dichlorophenyl ring would resonate in the 110-140 ppm range, with the two carbons bonded to chlorine atoms being significantly affected. The aliphatic carbons—the methine carbon (CH-Cl) and the methyl carbon (CH₃)—would appear at the highest field. chemicalbook.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Group | ¹H NMR | ¹³C NMR |

|---|---|---|

| Amide (N-H) | Downfield singlet | N/A |

| Amide (C=O) | N/A | >170 ppm |

| Aromatic (C-H) | Multiplets (7.0-8.5 ppm) | ~110-140 ppm |

| Aromatic (C-Cl) | N/A | ~110-140 ppm |

| Methine (CH-Cl) | Quartet (downfield) | Upfield region |

| Methyl (CH₃) | Doublet (upfield) | Upfield region |

Note: This table provides expected chemical shift regions based on general principles and data from analogous structures.

Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-chloro-N-(2,5-dichlorophenyl)propanamide would display several characteristic absorption bands confirming its structure.

Key expected vibrations include a strong, sharp peak for the amide C=O stretch, typically found between 1650 and 1700 cm⁻¹. orientjchem.org The N-H stretching vibration is expected as a band in the 3200-3400 cm⁻¹ region. orientjchem.org Aromatic C=C stretching vibrations would appear in the 1450–1600 cm⁻¹ range. Furthermore, C-Cl stretching absorptions are anticipated in the fingerprint region, generally below 800 cm⁻¹. researchgate.net

Table 4: Characteristic IR Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Amide | 3200 - 3400 | orientjchem.org |

| C=O Stretch | Amide (Amide I band) | 1650 - 1700 | orientjchem.org |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | |

| C-N Stretch | Amide | ~1250 | orientjchem.org |

| C-Cl Stretch | Aryl & Alkyl Halide | < 800 | researchgate.net |

Mass Spectrometry (MS, HRMS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For 2-chloro-N-(2,5-dichlorophenyl)propanamide, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, confirming its elemental composition.

The primary fragmentation pathways for aromatic amides typically involve the cleavage of the amide bond (N-CO). nih.govyoutube.com One of the most common fragmentations is the α-cleavage, which for primary amides often results in a characteristic ion at m/z 44, corresponding to [CONH₂]⁺. youtube.commiamioh.edu For N-substituted aromatic amides, cleavage of the N-CO bond is a dominant process. nih.gov

Key expected fragmentation patterns for 2-chloro-N-(2,5-dichlorophenyl)propanamide would include:

Formation of the Acylium Ion: Cleavage of the N-CO bond would result in the formation of a propanoyl chloride radical and a 2,5-dichloroaniline (B50420) radical cation, or more likely, the formation of a stable acylium ion, [CH₃CH(Cl)CO]⁺.

Cleavage of the Dichlorophenyl Group: Fragmentation of the aromatic ring could occur, leading to the loss of chlorine atoms or other fragments.

McLafferty Rearrangement: If a γ-hydrogen is available, a McLafferty rearrangement can occur, which is a characteristic fragmentation for carbonyl compounds. youtube.com

In a study on the mass spectra of benzanilides, it was observed that for compounds with a halogen substituent in the ortho position (the 2-position), a significant [M-X]⁺ signal (where X is the halogen) can be present due to a proximity effect. nih.gov Given the 2-chloro substituent on the phenyl ring of 2-chloro-N-(2,5-dichlorophenyl)propanamide, a similar loss of a chlorine radical from the molecular ion could be anticipated.

The expected major fragments and their corresponding m/z (mass-to-charge ratio) values for 2-chloro-N-(2,5-dichlorophenyl)propanamide are summarized in the table below. It is important to note that these are predicted values based on general fragmentation rules for similar compounds.

| Predicted Fragment Ion | Structure | Predicted m/z | Fragmentation Pathway |

| Molecular Ion | [C₉H₈Cl₃NO]⁺ | 265/267/269 | Ionization of the parent molecule |

| Acylium Ion | [CH₃CH(Cl)CO]⁺ | 91/93 | Cleavage of the N-CO amide bond |

| 2,5-dichloroanilino cation | [C₆H₅Cl₂N]⁺ | 161/163/165 | Cleavage of the N-CO amide bond |

| Loss of HCl | [C₉H₇Cl₂NO]⁺ | 229/231 | Elimination of hydrogen chloride |

| Loss of propanoyl chloride | [C₆H₄Cl₂N]⁺ | 160/162 | Cleavage and rearrangement |

The presence of multiple chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is associated with electronic transitions within the molecule, primarily π → π* and n → π* transitions of chromophores. shimadzu.com

For 2-chloro-N-(2,5-dichlorophenyl)propanamide, the principal chromophore is the N-(2,5-dichlorophenyl)amide moiety. The conjugated system of the benzene (B151609) ring and the amide group are expected to be the primary contributors to its UV-Visible absorption spectrum.

Direct experimental UV-Visible spectral data for 2-chloro-N-(2,5-dichlorophenyl)propanamide is not available in the surveyed literature. However, the absorption characteristics can be inferred from structurally related compounds. Amides generally exhibit a weak n → π* transition at longer wavelengths and a more intense π → π* transition at shorter wavelengths. wu.ac.th The typical absorption maximum for the n → π* transition in simple amides is around 215 nm.

The presence of the dichlorinated benzene ring attached to the amide nitrogen will influence the electronic transitions. The benzene ring itself has characteristic absorptions, and the chlorine and amide substituents will act as auxochromes, modifying the absorption maxima (λmax) and the molar absorptivity (ε). shimadzu.com The dichlorophenyl group is expected to cause a bathochromic (red) shift in the absorption bands compared to a non-substituted phenylamide. A study on 2,5-dichlorophenol (B122974) showed UV absorbance in the UV region, which is a component of the target molecule's chromophoric system. researchgate.net

Based on the analysis of similar aromatic amides, the UV-Visible spectrum of 2-chloro-N-(2,5-dichlorophenyl)propanamide, when dissolved in a suitable solvent like ethanol (B145695) or acetonitrile, is predicted to exhibit the following characteristics:

| Electronic Transition | Predicted λmax (nm) | Associated Chromophore |

| π → π | ~200-240 | Benzene ring and amide C=O |

| n → π | ~250-290 | Amide C=O lone pair |

These are estimated values and the actual λmax and molar absorptivity can be influenced by the solvent polarity and other factors.

Environmental Dynamics and Biotransformation of 2 Chloro N 2,5 Dichlorophenyl Propanamide Analogues

Photodegradation Pathways in Aquatic and Terrestrial Environments

Specific data on the photodegradation of 2-chloro-N-(2,5-dichlorophenyl)propanamide is not available in the reviewed scientific literature.

Microbial Degradation and Metabolite Identification

No studies identifying the microbial degradation pathways or metabolites of 2-chloro-N-(2,5-dichlorophenyl)propanamide were found.

Hydrolytic Stability and Degradation Kinetics in Various Environmental Media

The hydrolytic stability and degradation kinetics of 2-chloro-N-(2,5-dichlorophenyl)propanamide under various environmental conditions have not been documented in available research.

Environmental Dissipation Mechanisms and Persistence

Information regarding the environmental dissipation mechanisms and persistence of 2-chloro-N-(2,5-dichlorophenyl)propanamide in soil and water is not present in the current body of scientific literature.

Advanced Research Applications and Future Directions

Development of Novel Agrochemicals (Herbicides, Pesticides) with Enhanced Efficacy and Selectivity

The structural similarity of 2-chloro-N-(2,5-dichlorophenyl)propanamide to known anilide herbicides makes it a prime candidate for investigation in the development of new agrochemicals. The most notable analogue is Propanil (B472794), or N-(3,4-dichlorophenyl)propanamide, a widely used post-emergence herbicide effective against numerous grasses and broad-leaved weeds in crops like rice. researchgate.netwikipedia.orgnih.gov

The herbicidal action of Propanil is based on its ability to inhibit photosynthesis, specifically by blocking the electron transport chain in photosystem II. wikipedia.orgresearchgate.net The selectivity of Propanil in rice is due to the presence of the enzyme aryl acylamidase (AAA) in the crop, which rapidly metabolizes the herbicide into the non-toxic 3,4-dichloroaniline. researchgate.netwikipedia.org Weeds that lack a sufficient level of this enzyme are susceptible.

Given this precedent, researchers are exploring how modifications to the basic N-phenylpropanamide structure can lead to novel herbicides with improved properties. The target compound, 2-chloro-N-(2,5-dichlorophenyl)propanamide, differs from Propanil in the substitution pattern on the phenyl ring (2,5-dichloro vs. 3,4-dichloro) and the presence of a chlorine atom on the alpha-carbon of the propanamide group. These modifications could potentially alter the compound's binding affinity to its target site in weeds, change its metabolic fate in crops and soil, and ultimately enhance its efficacy and selectivity.

Future research in this area would involve synthesizing and screening 2-chloro-N-(2,5-dichlorophenyl)propanamide and its isomers for herbicidal activity against a panel of common weeds and crop species. Such studies aim to identify compounds that are more potent, require lower application rates, or possess a different spectrum of weed control, potentially helping to manage weeds that have developed resistance to existing herbicides. researchgate.net

| Feature | 2-chloro-N-(2,5-dichlorophenyl)propanamide | Propanil (N-(3,4-dichlorophenyl)propanamide) |

|---|---|---|

| Molecular Formula | C₉H₈Cl₃NO | C₉H₉Cl₂NO |

| Phenyl Ring Substitution | 2,5-dichloro | 3,4-dichloro |

| Propanamide Chain Substitution | α-chloro | None |

| Potential Impact of Structural Differences | May alter binding affinity, metabolic stability, and spectrum of activity. | Well-established herbicidal activity and selectivity profile. |

Exploration in Medicinal Chemistry for Therapeutic Leads

The N-acyl anilide scaffold, to which 2-chloro-N-(2,5-dichlorophenyl)propanamide belongs, is a versatile structure found in many biologically active compounds. The presence of chlorine atoms can enhance the lipophilicity of a molecule, potentially improving its ability to cross biological membranes, and can also influence its metabolic stability and binding interactions with therapeutic targets. This has prompted exploration into the potential of chlorinated propanamides and related benzamides as leads for new drugs.

Antimicrobial Properties: Benzamide (B126) derivatives have been reported to exhibit a range of biological activities, including antifungal and antibacterial properties. orientjchem.org The emergence of multidrug-resistant microbial infections has created an urgent need for new antimicrobial agents. orientjchem.org Research into compounds like 2-chloro-N-(2,5-dichlorophenyl)propanamide is aimed at discovering novel structures that can overcome existing resistance mechanisms. The specific substitution pattern of this compound could lead to unique interactions with microbial targets that are not exploited by current antibiotics.

Anti-inflammatory Properties: Certain N-substituted benzamides have demonstrated anti-inflammatory effects. nih.gov Studies have shown that some benzamides can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) by targeting transcription factors such as NF-κB. nih.gov The potential for 2-chloro-N-(2,5-dichlorophenyl)propanamide to modulate these inflammatory pathways is a viable area for future investigation, potentially leading to new treatments for inflammatory disorders.

Anticancer Properties: Numerous chloro-containing compounds are utilized as anticancer agents. nih.gov The cytotoxic effects of various N-acyl anilides and related quinone derivatives have been demonstrated against different cancer cell lines. nih.gov For example, the compound N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide showed significant anti-tumor activity against prostate cancer cells by inducing cell cycle arrest and apoptosis. nih.gov While the mechanism of action can vary widely, these findings support the screening of 2-chloro-N-(2,5-dichlorophenyl)propanamide for its potential as a cytotoxic agent in oncology research.

Analgesic Properties: The anilide structure is present in some analgesic and anesthetic compounds. While direct research on the analgesic properties of 2-chloro-N-(2,5-dichlorophenyl)propanamide is not available, its structural features warrant preliminary screening in models of pain and nociception to determine if it interacts with relevant neurological targets.

| Therapeutic Area | Observed Activity in Related Compounds | Potential Mechanism of Action |

|---|---|---|

| Antimicrobial | Activity against multidrug-resistant bacteria. orientjchem.org | Inhibition of essential microbial enzymes or disruption of cell membrane integrity. |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokine production. nih.gov | Modulation of inflammatory signaling pathways like NF-κB. nih.gov |

| Anticancer | Induction of apoptosis and cell cycle arrest in cancer cells. nih.gov | Interaction with various targets involved in cell proliferation and survival. |

| Analgesic | Activity in related anilide structures. | Modulation of ion channels or receptors in the nervous system. |

Potential Applications in Materials Science

The field of materials science may also present opportunities for the application of 2-chloro-N-(2,5-dichlorophenyl)propanamide. Halogenated organic compounds are known to possess unique physical and chemical properties that can be exploited in the creation of advanced materials. The high chlorine content and the aromatic structure of this compound could impart properties such as flame retardancy, thermal stability, or specific dielectric properties.

While this area is largely unexplored for this specific molecule, potential research directions could include its use as:

An additive or monomer for the synthesis of specialty polymers with enhanced fire resistance.

A building block for creating organic semiconductors or other functional materials where the electronic properties can be tuned by the pattern of halogen substitution.

A component in the formulation of liquid crystals or other ordered materials, where its rigid structure could influence phase behavior.

These potential applications are speculative and would require significant fundamental research to validate the material properties of 2-chloro-N-(2,5-dichlorophenyl)propanamide and its derivatives.

Integration of Cheminformatics and Machine Learning for Rational Compound Design

Modern chemical research heavily relies on computational tools to accelerate the discovery and optimization of new molecules. researchgate.net For a compound like 2-chloro-N-(2,5-dichlorophenyl)propanamide, where experimental data is limited, cheminformatics and machine learning offer a powerful approach for predicting its properties and guiding research efforts. nih.gov

By representing the molecule's structure digitally, computational models can calculate a wide array of physicochemical and structural descriptors. These descriptors can then be used as inputs for machine learning algorithms trained on large datasets of known compounds with measured activities. researchgate.net

This in silico approach can be used to:

Predict Biological Activity: Generate predictions for the compound's potential as a herbicide, antimicrobial, or anticancer agent by comparing its profile to models trained on known active molecules.

Estimate Physicochemical Properties: Calculate properties like solubility, lipophilicity (LogP), and metabolic stability to forecast its behavior in biological or environmental systems.

Virtual Screening: Design and evaluate a virtual library of related derivatives of 2-chloro-N-(2,5-dichlorophenyl)propanamide to identify which modifications are most likely to enhance a desired activity, thus prioritizing synthetic efforts.

De Novo Design: Employ generative models, sometimes combined with reinforcement learning, to design entirely new molecules based on the core scaffold of 2-chloro-N-(2,5-dichlorophenyl)propanamide that are optimized for a specific target protein or desired property profile. nih.gov

The integration of these computational methods allows for a more rational and efficient design cycle, reducing the time and cost associated with traditional trial-and-error laboratory work.

| Computational Method | Input | Predicted Output | Application |

|---|---|---|---|

| QSAR Modeling | Molecular Descriptors | Biological Activity (e.g., IC₅₀) | Predicting efficacy as a herbicide or drug. |

| Molecular Docking | 3D structure of compound and target protein | Binding affinity and pose | Elucidating mechanism of action. |

| ADMET Prediction | Molecular Structure | Absorption, Distribution, Metabolism, Excretion, Toxicity | Assessing drug-likeness or environmental safety. |

| Generative Models | Desired property profile | Novel molecular structures | Designing next-generation compounds. |

Q & A

Q. What are the validated synthetic routes for preparing 2-chloro-N-(2,5-dichlorophenyl)propanamide, and what catalytic systems are typically employed?

A common approach involves the acylation of 2,5-dichloroaniline with 2-chloropropanoyl chloride under controlled conditions. Catalysts such as HOBt (1-hydroxybenzotriazole) or DCC (N,N'-dicyclohexylcarbodiimide) are often used to facilitate amide bond formation, with reaction temperatures maintained between 0–5°C to minimize side reactions like hydrolysis . Solvent selection (e.g., dichloromethane or THF) and inert atmospheres (N₂/Ar) are critical to prevent moisture interference. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How are key physicochemical properties (e.g., melting point, solubility) experimentally determined, and how should discrepancies in literature data be addressed?

Melting points are measured using differential scanning calorimetry (DSC) or capillary methods, while solubility profiles are established via gravimetric analysis in solvents like ethanol, acetone, or aqueous buffers. Discrepancies in reported values (e.g., melting points ranging from 114–115°C vs. 109–112°C in other studies) may arise from impurities, polymorphic forms, or calibration differences in equipment. Researchers should cross-validate data using multiple techniques (e.g., HPLC for purity assessment) and report experimental conditions in detail .

Q. What safety protocols are essential for handling 2-chloro-N-(2,5-dichlorophenyl)propanamide in laboratory settings?

Critical precautions include:

- Use of PPE (nitrile gloves, lab coats, and safety goggles).

- Operations in fume hoods to avoid inhalation (H335 hazard ).

- Storage in airtight containers under anhydrous conditions (P233 ).

- Neutralization of waste with 10% sodium bicarbonate before disposal.

Emergency protocols for skin/eye contact (15-minute rinsing with water) and spill management (adsorption with vermiculite) must be standardized .

Advanced Research Questions

Q. How can quantum chemical calculations and reaction path search methods optimize the synthesis of this compound?

Quantum mechanics (QM) methods (e.g., DFT at the B3LYP/6-31G* level) can model transition states and intermediates to identify energetically favorable pathways. For example, calculating the activation energy for nucleophilic attack by 2,5-dichloroaniline on 2-chloropropanoyl chloride reveals optimal solvent polarity and temperature ranges. Coupling these simulations with high-throughput screening (e.g., robotic liquid handlers) reduces trial-and-error experimentation by >50% .

Q. What experimental design strategies are recommended for multi-parameter optimization (e.g., yield, selectivity) in its synthesis?

A fractional factorial design (FFD) with 3–5 factors (e.g., temperature, solvent ratio, catalyst loading) and response surface methodology (RSM) efficiently identifies significant interactions. For instance:

Q. How can contradictory data in reaction kinetics or thermodynamic stability be resolved?

Contradictions often arise from unaccounted variables (e.g., trace moisture, light exposure). Systematic approaches include:

- Replicating experiments under rigorously controlled conditions (e.g., glovebox for anhydrous setups).

- Applying Arrhenius analysis to compare activation energies across studies.

- Using advanced characterization (e.g., in-situ FTIR to monitor intermediate formation).

Meta-analyses of published data with Bayesian statistics can quantify uncertainty and identify outliers .

Q. What reactor design principles apply to scaling up the synthesis while maintaining selectivity?

Continuous flow reactors (e.g., microfluidic systems) enhance heat/mass transfer, reducing byproducts like hydrolyzed derivatives. Key parameters:

- Residence time: 30–60 minutes.

- Reynolds number >2,000 to ensure turbulent flow.

- Material compatibility (e.g., Hastelloy for corrosion resistance).

Pilot-scale studies show a 20% increase in yield compared to batch reactors due to precise temperature control .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.